

Electrowinning of cobalt from uranium leach solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt;uranium

Cat. No.: B14718020

[Get Quote](#)

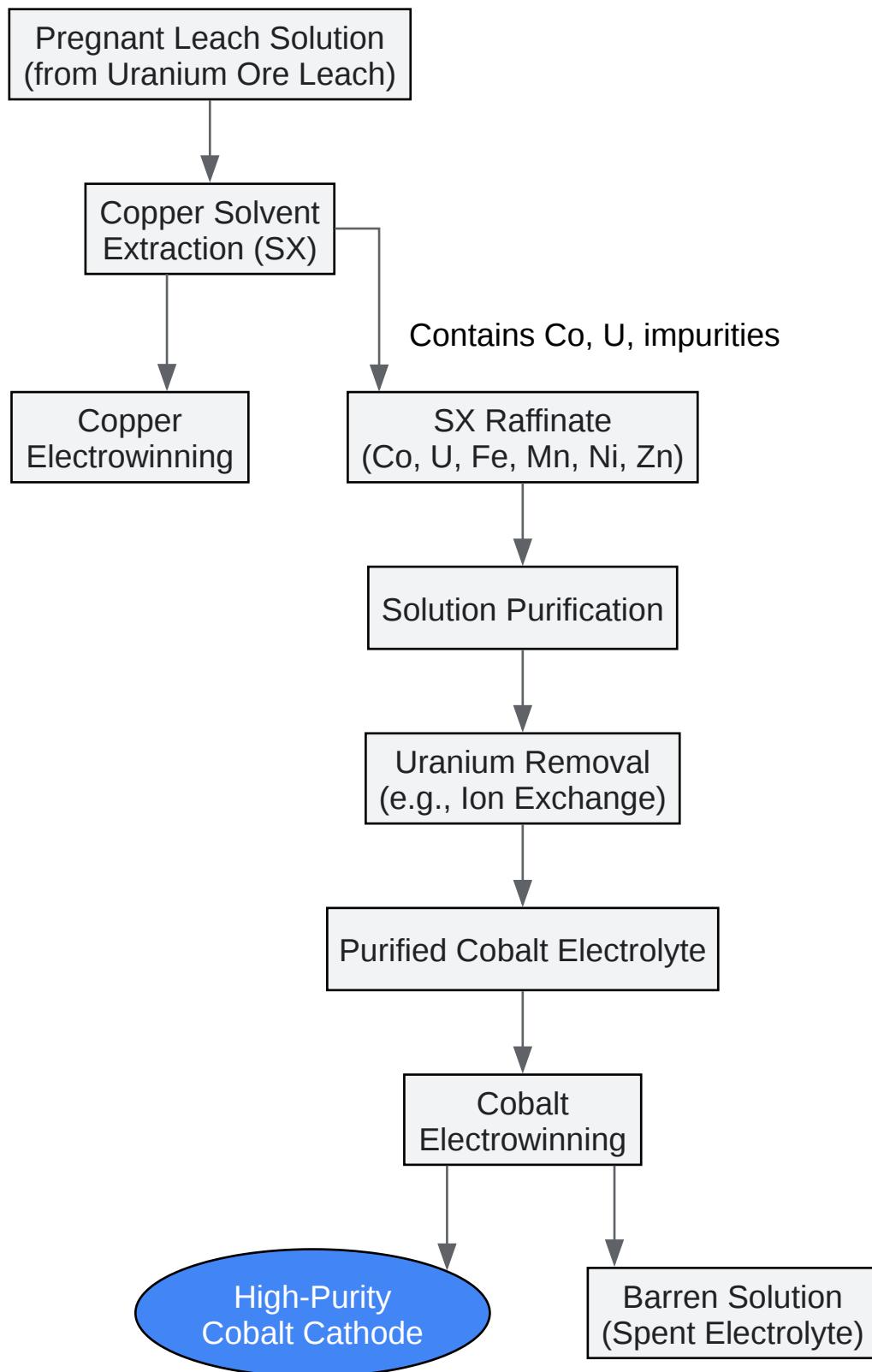
An Application Note on the Electrowinning of Cobalt from Uranium Leach Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrowinning of cobalt from uranium-bearing leach solutions. The focus is on providing a comprehensive understanding of the process, from initial solution purification to the final electrowinning stage, ensuring a high-purity cobalt product.

Introduction

Cobalt is a critical metal in various high-technology applications, including rechargeable batteries and high-performance alloys. It is often mined as a by-product of copper and nickel, and in some regions, the ores contain significant quantities of uranium.^{[1][2]} During the hydrometallurgical processing of such ores, both cobalt and uranium are leached into solution. While uranium does not typically interfere with the electrowinning of primary metals like copper, it poses a significant challenge for cobalt recovery.^{[1][2]}


If cobalt is recovered through precipitation, uranium can co-precipitate, leading to a final cobalt product with unacceptably high levels of radioactivity that may exceed international shipping limits.^[1] Cobalt electrowinning offers a distinct advantage as uranium does not co-deposit on the cathode under typical operating conditions, allowing for the production of a pure, non-radioactive cobalt metal.^[1] However, the process requires careful control of the electrolyte composition and operating parameters to achieve high efficiency and deposit quality. This

involves rigorous purification of the leach solution prior to electrowinning to remove other detrimental impurities.[3][4]

Overall Process Workflow

The recovery of cobalt via electrowinning from a uranium-containing leach solution is a multi-step process. It typically begins after the primary metal (e.g., copper) has been recovered. The raffinate from the copper solvent extraction circuit, which contains cobalt, uranium, and other impurities, becomes the feed for the cobalt recovery circuit.

The general workflow involves purification of this raffinate followed by the cobalt electrowinning step. The diagram below illustrates the key stages.

[Click to download full resolution via product page](#)

Caption: General workflow for cobalt electrowinning from uranium leach solutions.

Experimental Protocols

Protocol 1: Uranium Removal from Cobalt-Bearing Raffinate using Ion Exchange

Objective: To selectively remove uranium from the acidic sulfate raffinate prior to cobalt electrowinning to prevent downstream processing issues and manage radioactive material. This step is crucial for processes where uranium concentration is high.

Methodology:

- **Resin Selection:** Choose a strong base anion exchange resin suitable for uranium extraction from sulfate solutions.
- **Column Preparation:**
 - Prepare a continuous ion-exchange (CIX) or fixed-bed column system.[\[5\]](#)
 - Load the column with the selected resin.
 - Pre-condition the resin by passing a dilute sulfuric acid solution (e.g., 20 g/L H₂SO₄) through the column.
- **Loading (Uranium Extraction):**
 - Pump the cobalt-bearing raffinate (pH adjusted to 1.5 - 2.0) through the resin column at a predetermined flow rate. Uranium exists as anionic sulfate complexes (e.g., UO₂(SO₄)₂²⁻) at this pH and is readily adsorbed by the anion exchange resin.[\[1\]](#)
 - Continuously monitor the uranium concentration in the effluent (barren solution) using ICP-MS or a similar sensitive technique.
 - Continue the loading cycle until uranium breakthrough is detected (i.e., when the uranium concentration in the effluent rises sharply).
- **Elution (Uranium Stripping):**
 - Once the resin is loaded, switch the feed from the raffinate to an eluant solution.

- Use a concentrated sulfuric acid solution (e.g., 110–120 g/L H₂SO₄) as the eluant to strip the uranium from the resin.[1]
- Collect the resulting uranium-rich eluate for further processing or disposal.
- Regeneration:
 - After elution, rinse the resin with deionized water to remove residual acid.
 - The resin is now regenerated and ready for the next loading cycle. The barren solution, now free of uranium, proceeds to the cobalt electrowinning circuit.[1]

Protocol 2: Cobalt Electrowinning

Objective: To deposit high-purity metallic cobalt onto cathodes from the purified cobalt sulfate electrolyte.

Methodology:

- Electrolyte Preparation:
 - The purified, uranium-free cobalt solution serves as the feed electrolyte.
 - Adjust the cobalt concentration to the target range (e.g., 40-75 g/L).[6]
 - Add a buffering agent, such as boric acid, to maintain stable pH at the cathode surface.
 - Adjust the catholyte pH to the desired operating range, typically between 3.0 and 4.0, to maximize current efficiency and minimize parasitic hydrogen evolution.[4][7]
- Electrolytic Cell Setup:
 - Use a divided electrolytic cell with a cation-permeable membrane or diaphragm separating the anolyte and catholyte compartments. This prevents oxidation products from the anode from reaching the cathode.
 - Cathode: Use a stainless steel or titanium starter sheet.[6]
 - Anode: Use a lead-calcium-tin alloy or other dimensionally stable anode (DSA).[6]

- Anolyte: A sulfuric acid solution is typically used as the anolyte.
- Electrowinning Operation:
 - Heat the electrolyte to the operating temperature, typically between 40-60°C.[3]
 - Circulate the catholyte and anolyte through their respective compartments.
 - Apply a constant DC current to achieve a cathode current density in the range of 200-400 A/m².
 - Continuously monitor and control the catholyte pH. Acid is generated at the anode, and its migration into the catholyte must be managed. If the pH drops too low, the deposited cobalt can re-dissolve, lowering current efficiency.[3]
 - Operate the cell for a predetermined period (e.g., 24-72 hours) to achieve the desired cobalt deposit thickness.
- Harvesting and Analysis:
 - After the deposition cycle, remove the cathodes from the cell.
 - Wash the cobalt deposits with deionized water and dry them.
 - Analyze the purity of the cobalt metal using techniques like X-Ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) analysis.

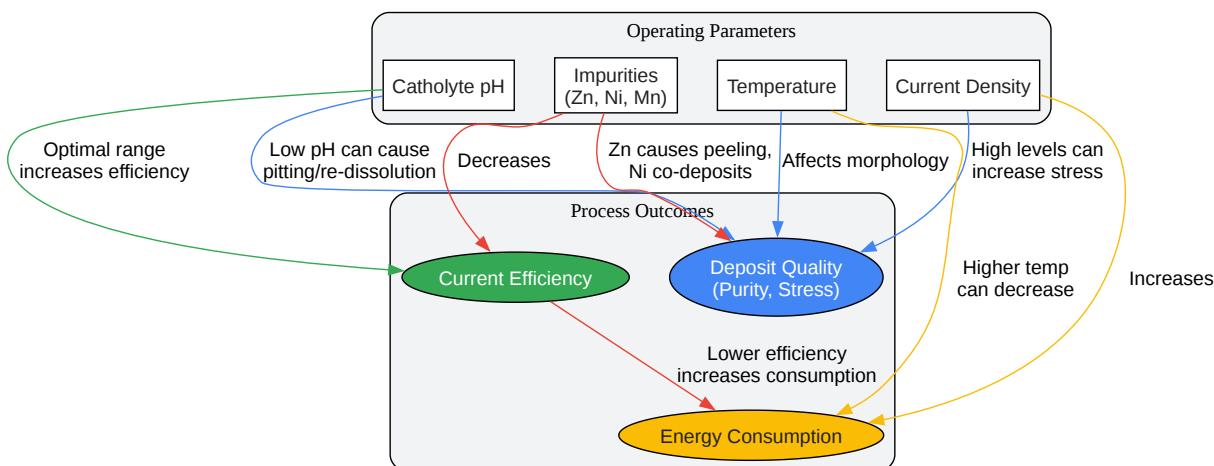
Data Presentation

The following tables summarize typical quantitative data for the cobalt electrowinning process.

Table 1: Typical Composition of Solutions

Component	SX Raffinate Feed (g/L)	Purified Electrolyte (g/L)
Cobalt (Co)	3 - 10	40 - 75
Uranium (U)	0.02 - 0.05	< 0.001
Nickel (Ni)	0.1 - 1.0	< 0.005
Zinc (Zn)	0.05 - 0.2	< 0.001
Iron (Fe)	1 - 5	< 0.005
Manganese (Mn)	1 - 4	< 0.01

| Sulfuric Acid (H_2SO_4) | 20 - 40 | pH 3.0 - 4.0 |


Table 2: Cobalt Electrowinning Operating Parameters and Performance

Parameter	Value	Reference
Cathode Current Density	200 - 400 A/m²	[6]
Cell Temperature	40 - 60 °C	[3]
Catholyte pH	3.0 - 4.0	[4][7]
Cobalt Concentration (Feed)	40 - 75 g/L	[6]
Anode Material	Lead-Calcium-Tin Alloy	[6]
Cathode Material	Stainless Steel / Titanium	[6]
Current Efficiency	85 - 95 %	[6][7]
Specific Energy Consumption	3.5 - 5.5 kWh/kg Co	[7]

| Final Cobalt Purity | > 99.8 % | [7] |

Process Parameter Relationships

The efficiency and quality of cobalt electrowinning are highly dependent on the interplay of several key parameters. The diagram below illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Influence of key parameters on cobalt electrowinning performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. saimm.co.za [saimm.co.za]
- 2. OneMine | Uranium Removal from Cobalt Process Liquor [onemine.org]
- 3. Basics of Cobalt Electrowinning in Under 3 Minutes [emew.com]
- 4. saimm.co.za [saimm.co.za]

- 5. cleanteqwater.com [cleanteqwater.com]
- 6. Nickel & Cobalt Electrowinning - 911Metallurgist [911metallurgist.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Electrowinning of cobalt from uranium leach solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14718020#electrowinning-of-cobalt-from-uranium-leach-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com